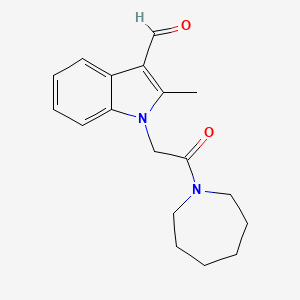
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound with the molecular formula C17H20N2O2. This compound is characterized by the presence of an indole ring, a seven-membered azepane ring, and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Attachment of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carboxylic acid
Reduction: 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the substituent introduced
科学研究应用
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of 1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
相似化合物的比较
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Azepan-1-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position of the indole ring.
1-(2-Azepan-1-yl-2-oxo-ethyl)-2-ethyl-1H-indole-3-carbaldehyde: Similar structure but has an ethyl group instead of a methyl group at the 2-position of the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-21)15-8-4-5-9-17(15)20(14)12-18(22)19-10-6-2-3-7-11-19/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSNPAFPAAQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)
![2-[hydroxy(pyridin-4-yl)methyl]-2,3-dihydro-1H-pyrrolizin-1-one](/img/structure/B2521471.png)
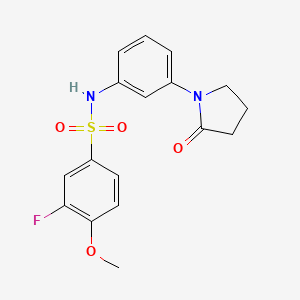
![3-cyclohexyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B2521476.png)
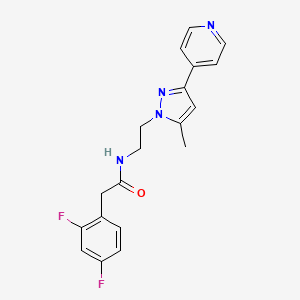
![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)
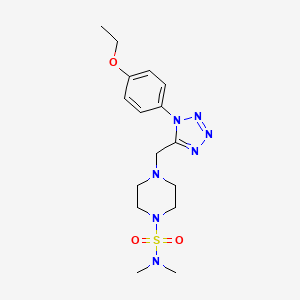

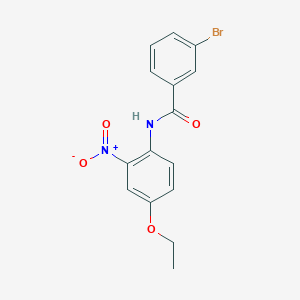
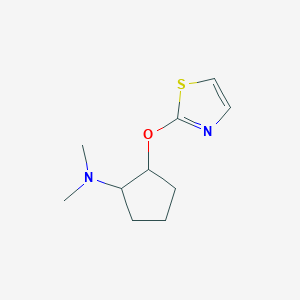
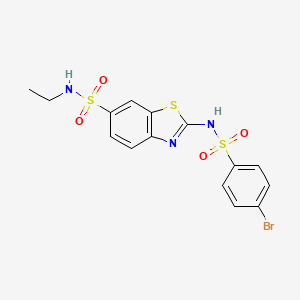
![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
